molecular formula C6H11ClFNO2 B8117143 Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride CAS No. 131176-03-9

Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Cat. No.: B8117143
CAS No.: 131176-03-9
M. Wt: 183.61 g/mol
InChI Key: SJLXDUCYXKAYFC-UYXJWNHNSA-N
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Description

Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chiral compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and ability to interact with various molecular targets . This compound is particularly interesting due to its stereochemistry and the presence of a fluorine atom, which can influence its biological properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the pyrrolidine ring can be formed through intramolecular cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and fluorination steps. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, influencing the compound’s biological activity. The stereochemistry of the molecule also plays a crucial role in its interaction with chiral environments in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

Uniqueness

Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its hydroxyl or chloro counterparts. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLXDUCYXKAYFC-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131176-03-9
Record name D-Proline, 4-fluoro-, methyl ester, hydrochloride, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131176-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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